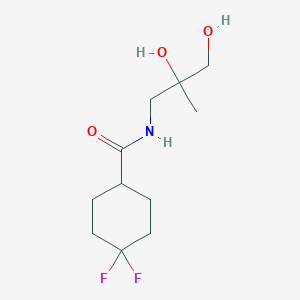
N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound, commonly referred to as DFC, belongs to the class of cyclohexane carboxamides and has been found to exhibit various biochemical and physiological effects.
作用機序
DFC acts as an inhibitor of various enzymes and proteins, including the proteasome and the histone deacetylase (HDAC) enzymes. It has been found to induce apoptosis in cancer cells by inhibiting the proteasome and inducing the accumulation of misfolded proteins. DFC also inhibits HDAC enzymes, leading to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
DFC has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate immune responses. DFC has also been found to have neuroprotective effects, and has been studied for its potential in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
DFC is a useful tool for scientific research due to its ability to selectively target specific proteins and enzymes. It has been found to exhibit high potency and selectivity, making it a valuable tool for studying biological processes. However, DFC has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.
将来の方向性
There are many potential future directions for research on DFC. One area of interest is the development of DFC-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of interest is the study of DFC's effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the mechanism of action of DFC and its potential applications in scientific research.
合成法
The synthesis of DFC involves the reaction of 4,4-difluorocyclohexanone with 2,3-dihydroxy-2-methylpropanamide in the presence of a base catalyst. The reaction proceeds via the formation of an enolate intermediate, which undergoes nucleophilic addition with the amide group to yield DFC. The reaction is typically carried out under mild conditions and yields a high purity product.
科学的研究の応用
DFC has been found to exhibit various scientific research applications. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. DFC has also been used as a probe in biochemical and physiological studies, due to its ability to selectively target specific proteins and enzymes.
特性
IUPAC Name |
N-(2,3-dihydroxy-2-methylpropyl)-4,4-difluorocyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(17,7-15)6-14-9(16)8-2-4-11(12,13)5-3-8/h8,15,17H,2-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWVOSPQPIKGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC(CC1)(F)F)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

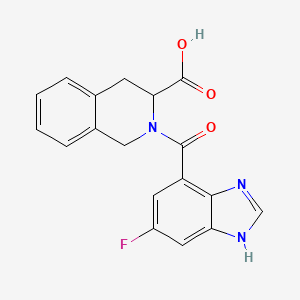
![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![5-chloro-N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7627536.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)
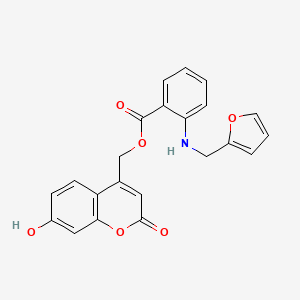

![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
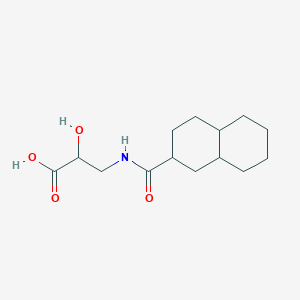

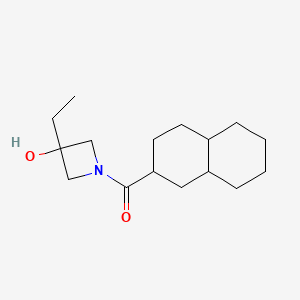

![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)
